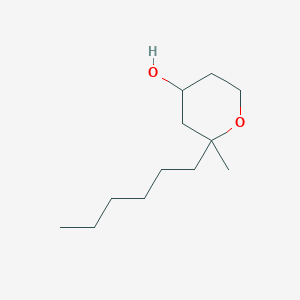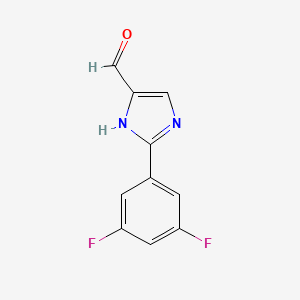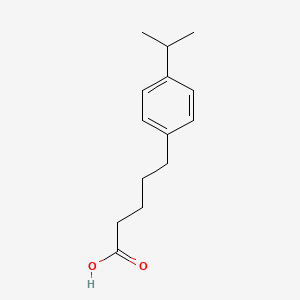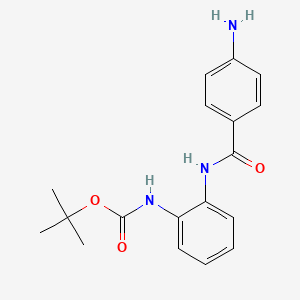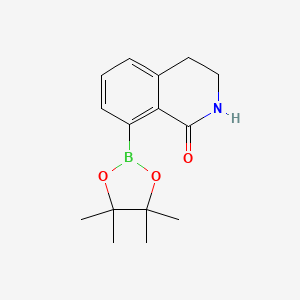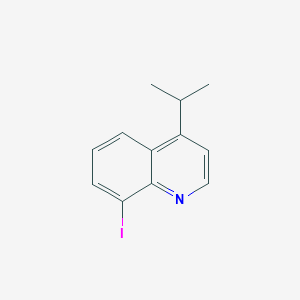
8-Iodo-4-isopropylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of 8-Iodo-4-isopropylquinoline can be achieved through several methods. One common approach involves the iodination of 4-isopropylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the iodine is introduced at the 8th position of the quinoline ring.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactions or the use of catalysts to enhance the yield and purity of the product. These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
8-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the iodine group to a hydrogen atom.
Substitution: The iodine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution with sodium azide would produce 8-azido-4-isopropylquinoline.
Aplicaciones Científicas De Investigación
8-Iodo-4-isopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism by which 8-Iodo-4-isopropylquinoline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The iodine atom and isopropyl group can influence the compound’s binding affinity and specificity, leading to various biological outcomes.
Molecular pathways involved in its action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. These effects can result in changes in cellular processes, such as apoptosis, cell proliferation, or immune responses.
Comparación Con Compuestos Similares
8-Iodo-4-isopropylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxygen atom attached to the nitrogen in the quinoline ring, exhibiting different chemical reactivity and biological activity.
4-Aminoquinolines: Another class of quinoline derivatives used in medicinal chemistry, including drugs like amodiaquine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H12IN |
|---|---|
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
8-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
Clave InChI |
SYZGOYPBFDQKBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C=CC=C(C2=NC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


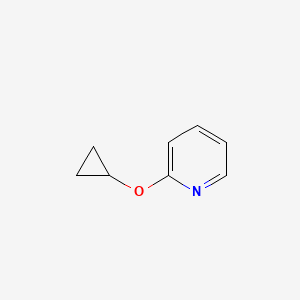
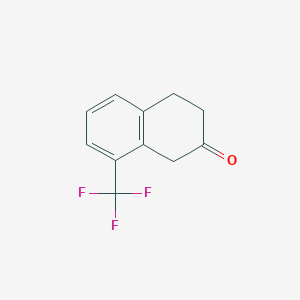
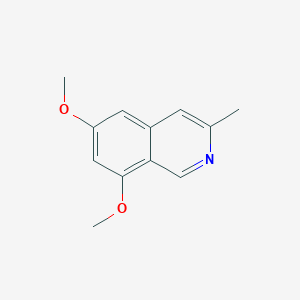
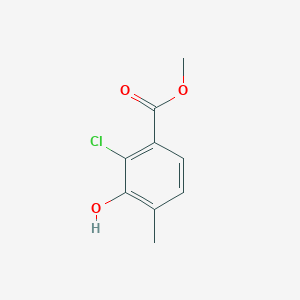
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
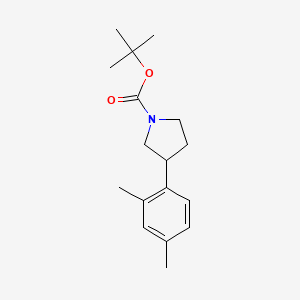

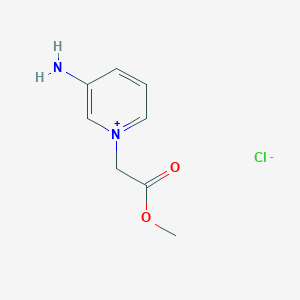
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
